molecular formula C24H25NO4 B12483873 4-[({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid

4-[({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid

Cat. No.: B12483873
M. Wt: 391.5 g/mol
InChI Key: UOHVKMYNSHJROK-UHFFFAOYSA-N
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Description

4-[({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid is an organic compound with a complex structure that includes aromatic rings, methoxy groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzyl Ether: The reaction between 3-methoxy-2-hydroxybenzyl alcohol and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form 3-methoxy-2-[(4-methylbenzyl)oxy]benzyl alcohol.

    Amination: The intermediate benzyl alcohol is then reacted with an amine, such as benzylamine, under reductive amination conditions to form the corresponding benzylamine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can undergo reduction to form cyclohexane derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the aromatic rings can yield cyclohexane derivatives.

Scientific Research Applications

4-[({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit voltage-dependent sodium channels on nerve membranes, resulting in the cessation of signal propagation . This mechanism is similar to that of local anesthetics, which block nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the benzylamino group.

    4-Methoxybenzoic acid: Similar structure but lacks the methoxy and benzylamino groups.

    4-Methylbenzoic acid: Similar structure but lacks the methoxy and benzylamino groups.

Uniqueness

4-[({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid is unique due to the presence of both methoxy and benzylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

4-[[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C24H25NO4/c1-17-6-8-19(9-7-17)16-29-23-21(4-3-5-22(23)28-2)15-25-14-18-10-12-20(13-11-18)24(26)27/h3-13,25H,14-16H2,1-2H3,(H,26,27)

InChI Key

UOHVKMYNSHJROK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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